3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one
Overview
Description
3-(4-Bromophenyl)-7-hydroxy-4H-chromen-4-one is a chemical compound that belongs to the class of flavonoids, specifically chromones. This compound is characterized by the presence of a bromophenyl group at the third position and a hydroxyl group at the seventh position on the chromen-4-one scaffold. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Claisen-Schmidt condensation, where 4-bromobenzaldehyde reacts with 7-hydroxy-4H-chromen-4-one in the presence of a base such as potassium hydroxide in ethanol. The reaction mixture is stirred at room temperature or under reflux conditions until the desired product is formed.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction parameters such as temperature, solvent, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 3-(4-bromophenyl)-7-oxo-4H-chromen-4-one.
Reduction: Formation of 3-(4-phenyl)-7-hydroxy-4H-chromen-4-one.
Substitution: Formation of 3-(4-substituted phenyl)-7-hydroxy-4H-chromen-4-one derivatives.
Scientific Research Applications
3-(4-Bromophenyl)-7-hydroxy-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the bromophenyl group can engage in π-π interactions and halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- 3-(4-Bromophenyl)-7-methoxy-4H-chromen-4-one
- 3-(4-Bromophenyl)-4H-chromen-4-one
Uniqueness
3-(4-Bromophenyl)-7-hydroxy-4H-chromen-4-one is unique due to the presence of both a bromophenyl group and a hydroxyl group on the chromen-4-one scaffold. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. The hydroxyl group enhances its antioxidant properties, while the bromophenyl group contributes to its potential as a pharmacophore in drug design.
Properties
IUPAC Name |
3-(4-bromophenyl)-7-hydroxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO3/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCRKXKWFTUSKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70419862 | |
Record name | 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70419862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96644-05-2 | |
Record name | 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70419862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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